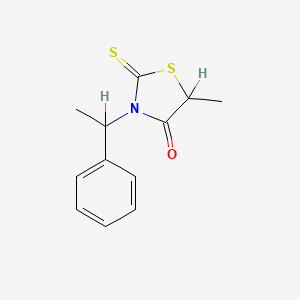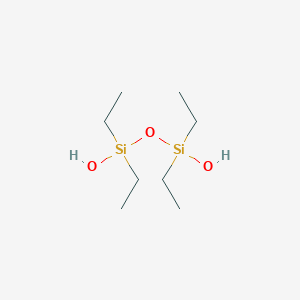
Cadmium;chloromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium;chloromethane is a compound that combines cadmium, a heavy metal, with chloromethane, a chlorinated derivative of methane. Cadmium is known for its applications in various industrial processes, while chloromethane is a colorless, flammable gas used in the production of silicones and as a refrigerant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cadmium;chloromethane typically involves the reaction of cadmium with chloromethane under controlled conditions. One common method is the direct reaction of cadmium metal with chloromethane gas, which can be facilitated by heating the mixture to a specific temperature to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve more complex processes, including the use of catalysts to enhance the reaction rate and yield. The exact methods can vary depending on the desired purity and application of the compound .
Chemical Reactions Analysis
Types of Reactions
Cadmium;chloromethane undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the conversion of cadmium ions back to metallic cadmium.
Substitution: Chloromethane can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce cadmium oxide and hydrogen chloride .
Scientific Research Applications
Cadmium;chloromethane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in developing antibacterial agents.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which cadmium;chloromethane exerts its effects involves the interaction of cadmium ions with cellular components, leading to disruption of cellular processes. Chloromethane can act as an alkylating agent, modifying DNA and proteins . The molecular targets include enzymes and structural proteins, which can lead to cellular damage and toxicity .
Comparison with Similar Compounds
Similar Compounds
Cadmium chloride: Another cadmium compound with similar toxicological properties.
Methyl chloride: A simpler chlorinated methane compound used in industrial applications.
Cadmium oxide: A cadmium compound used in various industrial processes.
Uniqueness
Cadmium;chloromethane is unique due to its combination of cadmium and chloromethane, which imparts specific chemical properties and reactivity. Its ability to participate in both cadmium and chloromethane-related reactions makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
24581-60-0 |
|---|---|
Molecular Formula |
CH2CdCl- |
Molecular Weight |
161.89 g/mol |
IUPAC Name |
cadmium;chloromethane |
InChI |
InChI=1S/CH2Cl.Cd/c1-2;/h1H2;/q-1; |
InChI Key |
SYFGEOKRTMZHAI-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]Cl.[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


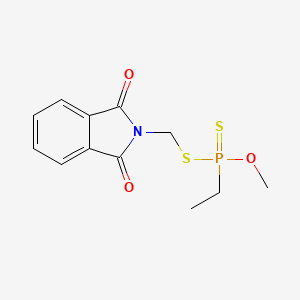
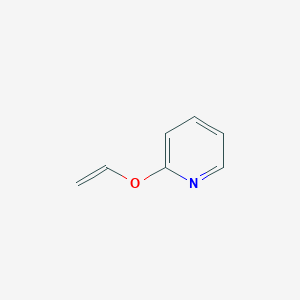
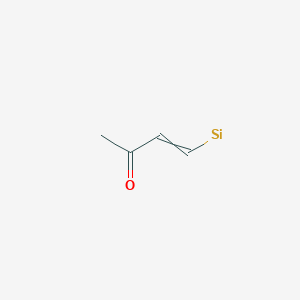
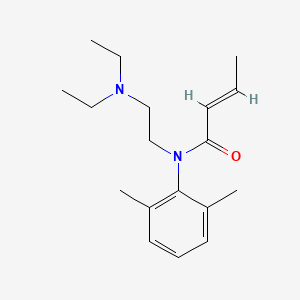

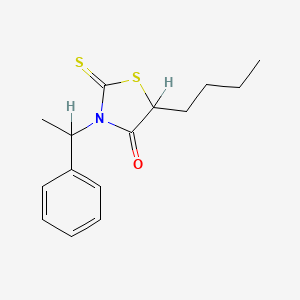
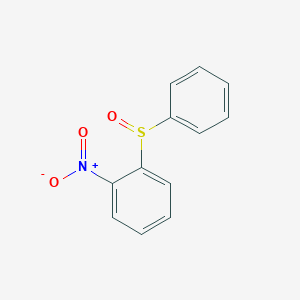

![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
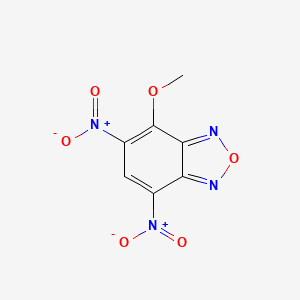
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
